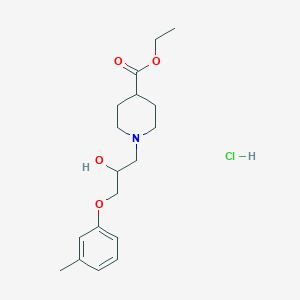![molecular formula C10H10ClN3O B2790995 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198305-12-1](/img/structure/B2790995.png)
3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a pyrazole ring
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various targets such as kinase p70s6kβ and Leishmania aethiopica clinical isolate . The role of these targets is crucial in various biological processes, including cell growth and proliferation.
Mode of Action
For instance, some compounds can inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, such as the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been found to exhibit significant inhibitory activity, leading to changes in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1-methyl-1H-pyrazole-4-methanol under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine: Similar structure but with different substitution pattern on the pyridine ring.
3-chloro-2-[(1-ethyl-1H-pyrazol-4-yl)methoxy]pyridine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
3-chloro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]pyridine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring, along with the pyrazole moiety, provides a versatile scaffold for further functionalization and optimization in various applications .
Eigenschaften
IUPAC Name |
3-chloro-2-[(1-methylpyrazol-4-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQWLEUJGSYFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2790914.png)
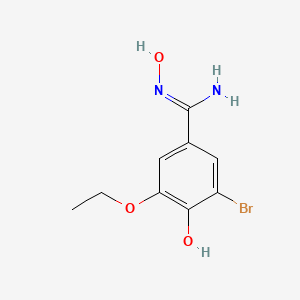
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2790918.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2790921.png)
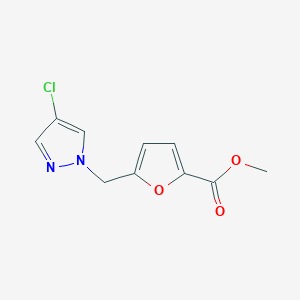
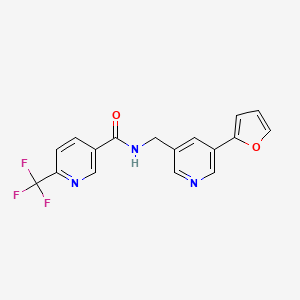
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)

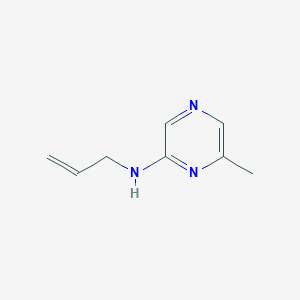
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine](/img/structure/B2790933.png)
![2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2790934.png)
